molecular formula C11H13N3O B12442955 1-(2-methoxyphenyl)-4-methyl-1H-pyrazol-3-amine

1-(2-methoxyphenyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B12442955
M. Wt: 203.24 g/mol
InChI Key: XZUKRWWAJXNQSP-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-methylpyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a methoxyphenyl group and a methyl group attached to the pyrazole ring, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

The synthesis of 1-(2-methoxyphenyl)-4-methylpyrazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyaniline and acetylacetone.

    Formation of Intermediate: The initial step involves the reaction of 2-methoxyaniline with acetylacetone under acidic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the pyrazole ring.

    Final Product:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-4-methylpyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced with other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-methylpyrazol-3-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-methylpyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-4-methylpyrazol-3-amine can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)piperazine: This compound shares the methoxyphenyl group but has a piperazine ring instead of a pyrazole ring.

    4-Methylpyrazole: This compound has a similar pyrazole ring structure but lacks the methoxyphenyl group.

    2-Methoxyphenylhydrazine: This compound contains the methoxyphenyl group but has a hydrazine moiety instead of a pyrazole ring.

The uniqueness of 1-(2-methoxyphenyl)-4-methylpyrazol-3-amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

1-(2-methoxyphenyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C11H13N3O/c1-8-7-14(13-11(8)12)9-5-3-4-6-10(9)15-2/h3-7H,1-2H3,(H2,12,13)

InChI Key

XZUKRWWAJXNQSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)C2=CC=CC=C2OC

Origin of Product

United States

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